molecular formula C22H27Cl2NPPt+ B13767717 butan-2-amine;dichloroplatinum;triphenylphosphanium

butan-2-amine;dichloroplatinum;triphenylphosphanium

Cat. No.: B13767717
M. Wt: 602.4 g/mol
InChI Key: SLWOGIIIPMRYKA-UHFFFAOYSA-M
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Description

The compound "butan-2-amine; dichloroplatinum; triphenylphosphanium" is hypothesized to be a platinum(II) complex incorporating butan-2-amine (a secondary aliphatic amine) and triphenylphosphanium (a phosphonium ion) as ligands. Platinum(II) complexes are widely studied for their antitumor properties, with cisplatin [cis-diamminedichloroplatinum(II)] being the archetype . Modifications to the ligand environment—such as substituting ammonia with bulkier or chiral amines (e.g., butan-2-amine) or incorporating phosphine ligands—can alter solubility, cellular uptake, DNA-binding kinetics, and resistance profiles .

Properties

Molecular Formula

C22H27Cl2NPPt+

Molecular Weight

602.4 g/mol

IUPAC Name

butan-2-amine;dichloroplatinum;triphenylphosphanium

InChI

InChI=1S/C18H15P.C4H11N.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4(2)5;;;/h1-15H;4H,3,5H2,1-2H3;2*1H;/q;;;;+2/p-1

InChI Key

SLWOGIIIPMRYKA-UHFFFAOYSA-M

Canonical SMILES

CCC(C)N.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-amine;dichloroplatinum;triphenylphosphanium typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Butan-2-amine;dichloroplatinum;triphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like p-chloranil, reducing agents, and various ligands for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to higher oxidation states of platinum, while substitution reactions can yield new complexes with different ligands .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Dichloroplatinum(II) Complexes

Ligand Effects on Solubility and Stability

Platinum(II) complexes with aliphatic amines (e.g., 1,2-diaminocyclohexane) often exhibit enhanced water solubility compared to cisplatin, as seen in carboplatin derivatives . For example:

Compound Ligands Water Solubility Key Reference
Cisplatin NH₃ Low
Carboplatin 1,1-cyclobutanedicarboxylate High
Dichloro(1,2-diaminocyclohexane)Pt(II) 1,2-diaminocyclohexane Moderate
Hypothetical butan-2-amine complex Butan-2-amine + PPh₃⁺ Likely low Inferred from

Triphenylphosphanium ligands could increase membrane permeability but may also hinder renal clearance, a common issue with cisplatin .

Cytotoxicity and Mechanisms of Action

Cisplatin’s cytotoxicity arises from DNA crosslinking, but ligand substitutions can shift mechanisms. For instance:

  • Cis-(Pt(AF)₂Cl₂) (3-aminoflavone ligands) induces apoptosis more efficiently than cisplatin but forms fewer DNA crosslinks .
  • Plato [(1,2-diamino-4-nitrobenzene)dichloroplatinum(II)] shows hypoxia-selective cytotoxicity, unlike cisplatin .
  • Chiral ethylenediamine derivatives with hydroxyl groups exhibit higher antitumor activity in murine models .

Resistance Profiles

Resistance to cisplatin often stems from reduced cellular accumulation or enhanced DNA repair . Complexes with non-classical ligands may overcome this:

  • Acridine-carboxamide-Pt(II) complexes retain activity in cisplatin-resistant P388 leukemia cells .
  • Butan-2-amine-Pt(II) analogs might exploit alternative uptake pathways (e.g., amino acid transporters), as seen in K562 cells resistant to cisplatin .

Research Findings and Data

Antitumor Activity in Murine Models

Compound Tumor Model Efficacy (T/C %)* Notes Reference
Cisplatin L1210 leukemia 180% Baseline activity
Dichloro(1,2-diaminocyclohexane)Pt(II) L1210 210% Improved solubility
(R,R/S,S)-[1,2-bis(2-hydroxyphenyl)ethylenediamine]Pt(II) P388 leukemia 400% (4/6 cured) High water solubility

*T/C %: Treated vs. control tumor growth inhibition.

Cellular Accumulation in Resistant Lines

Compound Cell Line Accumulation (vs. cisplatin) Mechanism Reference
Cisplatin L1210/R 20% Reduced uptake
cis-(Pt(AF)₂Cl₂) L1210 80% Apoptosis dominance
Hypothetical butan-2-amine complex Likely higher Alternative transporters

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